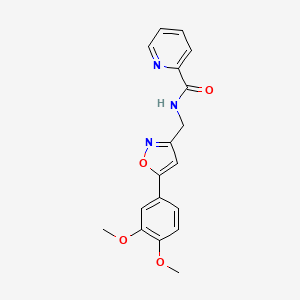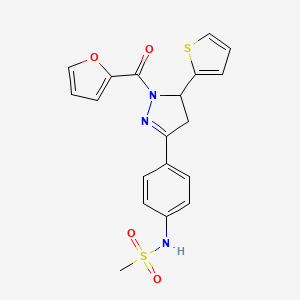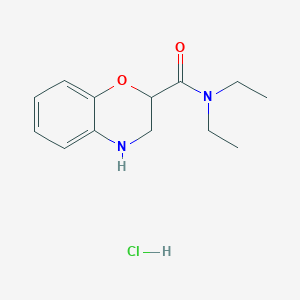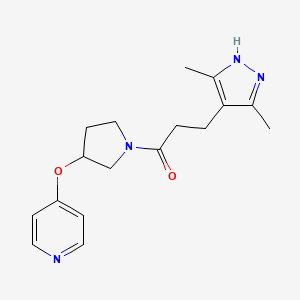
(tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is an organic compound. It is mainly used as an intermediate in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps. In a dry reaction flask, N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide (1 1.7g, 67.5mmol) and tetrahydrofuran (350ml) are added. The resulting mixture is immersed in a cold well at -60 degrees and methyl magnesium bromide (3.0 in ether, 33.8ml) is added via a syringe within 8 minutes. The temperature of the cold well is raised to 0 degrees over 6 hours, then the reaction product is diluted with water and ethyl acetate and vigorously stirred for 10 minutes .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a tetrahydro-2H-pyran-4-yl group, a pyrrolidin-1-yl group, and a trifluoromethylpyridin-2-yl group .Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds. In addition, the ketone carbonyl can also be reduced to a hydroxyl group by the corresponding reducing agent .Scientific Research Applications
Histone Deacetylase (HDAC) Inhibitors: The compound’s structural features make it suitable for developing HDAC inhibitors. These inhibitors play a crucial role in cancer therapy, neurodegenerative diseases, and other conditions by modulating gene expression through histone acetylation .
Antimicrobial Agents: Researchers are exploring derivatives of this compound as potential antimicrobial agents. Compounds derived from it have shown good activity against bacteria, fungi, and viruses .
Isoflavone Synthesis: The compound can serve as a precursor for the synthesis of novel isoflavones. These compounds have diverse biological activities and are of interest for drug development .
Pyrazole and Oxazole Formation: Researchers have developed efficient synthetic strategies to prepare pyrazoles and oxazoles from related precursors. These heterocyclic compounds are valuable for biological screening and structural modifications .
Analytical Chemistry and DNA Detection
The compound’s functional groups can be exploited for analytical purposes:
- DNA Damage Detection : Researchers have used similar compounds for detecting single-strand breaks (SSBs) in DNA. The coupling of these compounds with alkaline gel electrophoresis improves the sensitivity of SSB detection .
Safety and Hazards
properties
IUPAC Name |
oxan-4-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)12-1-5-20-14(9-12)24-13-2-6-21(10-13)15(22)11-3-7-23-8-4-11/h1,5,9,11,13H,2-4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYJRONAUPVBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-((Tetrahydrofuran-2-yl)methyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2451116.png)
![methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2451117.png)


![methyl 5-(((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2451121.png)


![2-[(2-Methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]ethyl methanesulfonate](/img/structure/B2451128.png)
